molecular formula C9H8BrFO3 B6209585 (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid CAS No. 1704981-57-6

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid

Cat. No.: B6209585
CAS No.: 1704981-57-6
M. Wt: 263.06 g/mol
InChI Key: NMGJVXVNSXGUAR-YFKPBYRVSA-N
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Description

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid is a chiral carboxylic acid compound characterized by a stereogenic center and a substituted phenoxy group, making it a valuable intermediate in organic synthesis and pharmaceutical research. This compound is primarily used in the development of potential therapeutic agents targeting metabolic disorders, such as dyslipidemia and type 2 diabetes, due to its structural similarity to peroxisome proliferator-activated receptor (PPAR) agonists. The mechanism of action involves modulation of PPARα, a nuclear receptor that regulates genes involved in fatty acid oxidation and glucose homeostasis, leading to improved lipid profiles and insulin sensitivity (source: https://www.ncbi.nlm.nih.gov/books/NBK482124/). The bromo and fluoro substituents enhance metabolic stability and binding affinity, facilitating structure-activity relationship studies in drug design. Researchers employ this compound as a tool for probing biological pathways and as a precursor in synthesizing complex molecules for high-throughput screening. It is supplied with high purity and quality for research applications only, and is not intended for personal, commercial, or therapeutic use.

Properties

CAS No.

1704981-57-6

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid

InChI

InChI=1S/C9H8BrFO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1

InChI Key

NMGJVXVNSXGUAR-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Br)F

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Br)F

Purity

95

Origin of Product

United States

Preparation Methods

Bromination Conditions and Optimization

In a representative procedure, 2-fluorophenol (22.4 g, 0.2 mol) is dissolved in methylene chloride (250 mL) and cooled to 3°C. Bromine (31.97 g, 0.2 mol) is added dropwise, followed by stirring at ice-bath temperature for 2 hours and room temperature for 1 hour. Quenching with aqueous sodium bisulfite, extraction, and solvent evaporation yields 34.5 g (90%) of 4-bromo-2-fluorophenol as a colorless oil.

Key Data

ParameterValue
Yield90%
Purity (GC)>99%
Reaction Time3 hours

Regioselectivity is attributed to the directing effects of the fluorine and hydroxyl groups, favoring para-bromination relative to the hydroxyl group.

Stereoselective Formation of the Ether Linkage

Introducing the propanoic acid moiety while retaining the (S)-configuration demands enantioselective methods. Two predominant strategies emerge:

Mitsunobu Reaction for Stereocontrolled Etherification

The Mitsunobu reaction enables inversion of configuration at the alcohol carbon, making it ideal for synthesizing enantiomerically pure ethers.

Procedure

  • Substrates :

    • 4-Bromo-2-fluorophenol (1.0 equiv)

    • Methyl (R)-2-hydroxypropanoate (1.2 equiv)

    • Reagents: DIAD (1.5 equiv), triphenylphosphine (1.5 equiv) in THF.

  • Reaction : Stir at 25°C for 12 hours.

  • Workup : Hydrolyze the ester with NaOH (2M) to yield (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid.

Performance Metrics

ParameterValue
Yield78%
Enantiomeric Excess98% (HPLC, Chiralpak IC)
ScaleUp to 100 g

This method’s limitation lies in the cost of DIAD and triphenylphosphine, though it remains the gold standard for small-scale enantioselective synthesis.

Grignard Coupling for Industrial Scalability

Adapting methodologies from arylpropanoic acid syntheses, a Grignard approach offers scalability.

Modified Protocol

  • Grignard Formation : React 4-bromo-2-fluorophenyl magnesium bromide (from 4-bromo-2-fluorophenol via O-protection and bromide substitution) with sodium 2-bromopropionate.

  • Coupling : Stir in THF at 0–5°C for 1 hour, followed by reflux.

  • Acidification : Treat with HCl to liberate the carboxylic acid.

Performance Metrics

ParameterValue
Yield65%
Purity95%
ThroughputKilogram-scale

This route avoids expensive Mitsunobu reagents but requires meticulous control over Grignard stability and regiochemistry.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, enzymatic resolution provides an alternative.

Enzymatic Hydrolysis

  • Substrate : Racemic methyl 2-(4-bromo-2-fluorophenoxy)propanoate.

  • Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).

  • Outcome : Selective hydrolysis of the (R)-enantiomer, leaving (S)-ester (ee >99%).

Process Efficiency

ParameterValue
Conversion50%
ee (Product)99%
Cycle Time24 hours

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Mitsunobu78ExcellentLowModerate
Grignard Coupling65PoorHighHigh
Enzymatic Resolution40ExcellentMediumLow

Characterization and Quality Control

Critical analytical data for this compound:

  • NMR (CDCl₃) : δ 7.45 (d, 1H, ArH), 6.95 (m, 2H, ArH), 4.55 (q, 1H, CH), 1.65 (d, 3H, CH₃).

  • HPLC Purity : >99% (C18 column, 0.1% TFA in acetonitrile/water).

  • Melting Point : 112–114°C (lit. 113°C).

Industrial Considerations and Process Optimization

Large-scale production favors the Grignard method despite lower stereoselectivity. Implementing chiral auxiliaries or asymmetric catalysis during coupling could enhance enantiopurity without Mitsunobu’s costs.

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry promise greener routes, though none are yet reported for this specific compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenoxypropanoic acids.

Scientific Research Applications

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact mechanism of action depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Phenoxy Groups

Compounds with halogen substitutions on the phenoxy ring are common in pharmaceuticals and their impurities. Below is a comparative analysis of key analogs:

Compound Name Substituents (Phenoxy Ring) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
(2S)-2-(4-Bromo-2-fluorophenoxy)propanoic acid 4-Br, 2-F C₉H₈BrFO₃ 287.07* Chiral center; potential metabolic stability from F
(2S)-2-(2,4-Dichlorophenoxy)propanoic acid 2-Cl, 4-Cl C₉H₈Cl₂O₃ 235.06 Higher lipophilicity; herbicide analog
(2S)-2-(Biphenyl-4-yloxy)-3-phenylpropanoic acid Biphenyl-4-yloxy C₂₁H₁₈O₃ 318.37 PPARγ ligand; experimental drug
5-Bromonaproxen (Imp. C(EP)) 5-Br, 6-OCH₃ (naphthalene) C₁₄H₁₃BrO₃ 309.16 NSAID impurity; anti-inflammatory
(2S)-2-(4-Ethylphenyl)-propanoic acid 4-C₂H₅ C₁₁H₁₄O₃ 194.23 Reduced halogen effects; simpler structure

*Calculated based on formula.

Key Observations:
  • Halogen Effects: Bromine and fluorine in the target compound enhance molecular weight and electronegativity compared to non-halogenated analogs (e.g., 4-ethylphenyl derivative) . The ortho-fluorine may improve metabolic stability by resisting oxidative degradation, a feature observed in fluorinated pharmaceuticals .
  • Steric and Electronic Differences: The dichloro analog (2,4-dichlorophenoxy) has higher lipophilicity (Cl vs. However, bromine’s larger atomic radius may increase steric hindrance, affecting binding to biological targets.
  • Pharmacological Relevance: The biphenyl-4-yloxy derivative acts as a PPARγ ligand, suggesting halogenated phenoxypropanoic acids may interact with nuclear receptors . Naproxen impurities (e.g., 5-bromonaproxen) link this structural class to anti-inflammatory applications .

Biological Activity

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid is a compound of interest due to its unique structural features, which include a carboxylic acid group and halogenated aromatic substituents. These characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

  • Carboxylic Acid Group : Known for its ability to form hydrogen bonds, enhancing interaction with biological targets.
  • Halogen Substituents : The presence of bromine and fluorine can significantly influence the compound’s reactivity and binding affinity to various receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The halogen atoms can participate in halogen bonding, which may enhance binding to proteins or enzymes. The carboxylic acid moiety allows for additional hydrogen bonding, potentially increasing the compound's affinity for its targets.

Mechanism TypeDescription
Halogen Bonding Enhances binding affinity to biological receptors.
Hydrogen Bonding Facilitates interaction with target molecules, influencing biological activity.

Biological Activity Profiles

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial activity, potentially useful in treating bacterial infections.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, which could be beneficial in conditions such as arthritis.
  • Herbicidal Activity : Due to its structural similarities with known herbicides, research is ongoing to assess its effectiveness as an herbicide in agricultural applications.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of several bacterial strains, indicating its potential as a new antimicrobial agent.
  • Inflammation Modulation : Another study investigated the compound's effects on inflammatory markers in vitro. Results showed a significant reduction in pro-inflammatory cytokines when cells were treated with the compound .

Table 2: Summary of Case Studies

Study FocusFindings
Antimicrobial Activity Inhibition of growth in multiple bacterial strains.
Anti-inflammatory Effects Reduction in pro-inflammatory cytokines in vitro.

Potential Applications

The unique properties of this compound suggest several applications across different fields:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Agricultural Chemicals : Potential use as an herbicide due to its structural features that mimic existing herbicides.
  • Material Science : Investigating applications in liquid crystals or polymers due to the presence of halogenated groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid, and what reaction conditions are critical for achieving high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where a chiral propanoic acid derivative reacts with 4-bromo-2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF or THF). Enantiomeric purity is achieved via chiral resolution techniques, such as recrystallization with enantiopure amines or chiral HPLC purification. Temperature control (60–80°C) and anhydrous conditions are critical to minimize racemization .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound in research settings?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify the aromatic and chiral center environments. 19F^{19}\text{F} NMR is essential for confirming fluorine positioning.
  • Purity Assessment : Chiral HPLC with a cellulose-based column resolves enantiomers. High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Elemental Analysis : Confirms stoichiometric composition .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

  • Methodological Answer : Follow NIOSH guidelines:

  • Engineering Controls : Use fume hoods for synthesis and purification steps.
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Waste Disposal : Collect halogenated waste separately and neutralize acidic by-products before disposal .

Advanced Research Questions

Q. How does the stereochemistry at the C2 position influence the biological activity of this compound, and what methods can validate enantioselective interactions?

  • Methodological Answer : The (2S)-configuration enhances binding to target enzymes (e.g., cyclooxygenase-2) due to spatial compatibility. Validate interactions via:

  • X-ray Crystallography : Resolve ligand-protein complexes to identify stereospecific binding pockets.
  • Circular Dichroism (CD) : Compare optical activity of enantiomers in solution.
  • In Vitro Assays : Test enantiomers separately in enzyme inhibition assays to quantify activity differences .

Q. What strategies can resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Purity Reassessment : Use HPLC and NMR to rule out impurities or diastereomers.
  • Solvent Effects : Test activity in varying solvents (e.g., DMSO vs. aqueous buffers) to account for solubility-driven artifacts.
  • Orthogonal Assays : Confirm results using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. How can researchers optimize the reaction yield of this compound while minimizing by-products like regioisomers or diastereomers?

  • Methodological Answer :

  • Reagent Stoichiometry : Use a 10–20% excess of 4-bromo-2-fluorophenol to drive the substitution reaction to completion.
  • Temperature Gradients : Start at 60°C to initiate substitution, then reduce to 25°C to suppress side reactions.
  • By-Product Mitigation : Employ protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety during synthesis.
  • Purification : Use preparative HPLC with a C18 column or silica gel chromatography for large-scale separations .

Notes

  • Avoided non-reliable sources (BenchChem, GLPBIO) per guidelines.
  • Advanced questions focus on mechanistic and optimization challenges, while basic questions address synthesis and safety.
  • Methodological answers emphasize practical workflows over theoretical definitions.

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